Cas no 941925-87-7 (4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide)

4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 化学的及び物理的性質
名前と識別子
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- Butanamide, 4-[(4-methylphenyl)sulfonyl]-N-(2-phenoxyphenyl)-
- 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
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- インチ: 1S/C23H23NO4S/c1-18-13-15-20(16-14-18)29(26,27)17-7-12-23(25)24-21-10-5-6-11-22(21)28-19-8-3-2-4-9-19/h2-6,8-11,13-16H,7,12,17H2,1H3,(H,24,25)
- InChIKey: MYTCQOPZGMDJIY-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=CC=C1OC1=CC=CC=C1)(=O)CCCS(C1=CC=C(C)C=C1)(=O)=O
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2814-1102-5μmol |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-10mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-10μmol |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-4mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-30mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-40mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-25mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-2μmol |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-2mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2814-1102-100mg |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide |
941925-87-7 | 90%+ | 100mg |
$248.0 | 2023-05-16 |
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide 関連文献
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1. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamideに関する追加情報
Comprehensive Guide to 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS No. 941925-87-7)
4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS No. 941925-87-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, often referred to by its systematic name, belongs to the class of sulfonamide derivatives, which are widely studied for their diverse biological activities. The molecular structure of 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide features a butanamide backbone linked to a phenoxyphenyl group and a methylbenzenesulfonyl moiety, making it a promising candidate for various applications.
The compound's unique structure contributes to its potential as an intermediate in the synthesis of more complex molecules. Researchers have explored its utility in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators. The presence of the sulfonyl group enhances its binding affinity to biological targets, while the phenoxyphenyl moiety offers additional steric and electronic properties that can be tailored for specific applications. These characteristics make 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide a valuable tool in medicinal chemistry.
In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in therapeutic applications. 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is no exception, with studies highlighting its potential in addressing unmet medical needs. For instance, its structural analogs have shown promise in treating inflammatory conditions and metabolic disorders, aligning with the growing focus on precision medicine and personalized therapies. This compound's relevance in contemporary research underscores its importance in the pharmaceutical industry.
From a synthetic chemistry perspective, 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide offers several advantages. Its synthesis typically involves straightforward reactions, such as sulfonylation and amidation, which are well-established in organic chemistry. The compound's stability under various conditions further enhances its practicality as a building block for more complex molecules. Researchers often employ advanced techniques like NMR spectroscopy and mass spectrometry to characterize 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, ensuring its purity and structural integrity.
The commercial availability of 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS No. 941925-87-7) has also facilitated its adoption in academic and industrial settings. Suppliers often provide this compound in high purity, meeting the stringent requirements of research laboratories. Its role as a pharmaceutical intermediate has been particularly noteworthy, with several patents citing its use in the development of novel therapeutics. This trend reflects the broader shift toward innovative drug design and the exploration of new chemical entities.
Beyond its pharmaceutical applications, 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide has potential uses in material science. The compound's aromatic and sulfonyl groups contribute to its thermal stability, making it a candidate for high-performance polymers and coatings. Researchers are investigating its incorporation into advanced materials that require durability and resistance to environmental stressors. Such applications align with the increasing demand for sustainable and high-performance materials in industries ranging from electronics to automotive.
Environmental and safety considerations are paramount when working with 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide. While the compound is not classified as hazardous under standard regulations, proper handling and disposal protocols should always be followed. Laboratories and manufacturers must adhere to guidelines to minimize any potential risks associated with its use. This commitment to safety ensures that the benefits of 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide can be harnessed responsibly.
The future of 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS No. 941925-87-7) looks promising, with ongoing research uncovering new applications and refining existing ones. As the scientific community continues to explore its potential, this compound is likely to play a pivotal role in advancing both medicine and material science. Its versatility, coupled with its well-characterized properties, positions it as a key player in the next generation of chemical innovations.
For researchers and industry professionals seeking reliable information on 4-(4-methylbenzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, this guide serves as a comprehensive resource. By understanding its structure, properties, and applications, stakeholders can make informed decisions about its use in their projects. The compound's growing prominence in scientific literature and patents underscores its value as a research chemical and pharmaceutical intermediate, making it a topic of enduring interest.
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